molecular formula C6H4BrF2NO2S B1272165 4-Bromo-2,5-difluorobenzenesulfonamide CAS No. 214209-98-0

4-Bromo-2,5-difluorobenzenesulfonamide

Cat. No. B1272165
CAS RN: 214209-98-0
M. Wt: 272.07 g/mol
InChI Key: MINSVLXUGHJBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-difluorobenzenesulfonamide, also known as 4-BDFBS, is a brominated difluorobenzenesulfonamide compound. It is a synthetic chemical compound that has been used in research studies for its potential applications in the fields of chemistry, biochemistry, and pharmacology. 4-BDFBS has been used in the synthesis of various organic compounds and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

4-Bromo-2,5-difluorobenzenesulfonamide derivatives have been explored in the development of new zinc phthalocyanines. These compounds exhibit promising properties for photodynamic therapy, a treatment method for cancer. The derivatives show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition potential. These compounds have shown significant inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase, important enzymes in biological processes. This research could lead to the development of new therapeutic agents (Riaz, 2020).

Analytical Applications

Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant in analytical chemistry. It demonstrates effectiveness in direct titrations of various chemical compounds, offering simple and rapid analytical procedures with minimal errors (Gowda et al., 1983).

Photophysicochemical Properties

Studies on the photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, including derivatives of this compound, have revealed their potential as photosensitizers in photocatalytic applications. These properties are critical for applications in areas like solar energy conversion and environmental remediation (Öncül, Öztürk, & Pişkin, 2021).

Heavy Metal Detection

In the field of sensor development, derivatives of this compound have been used to create efficient sensors for heavy metal ions like Co2+. These sensors show high sensitivity and dynamic concentration ranges, contributing to the detection of toxic pollutants in environmental and healthcare applications (Sheikh et al., 2016).

Mechanism of Action

While the specific mechanism of action for 4-Bromo-2,5-difluorobenzenesulfonamide is not mentioned, a similar compound, 3,5-Difluorobenzenesulfonamide, is noted to be a carbonic anhydrase inhibitor that binds to human carbonic anhydrase I by forming a 1:1 complex .

Safety and Hazards

4-Bromo-2,5-difluorobenzenesulfonamide is classified as an irritant . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINSVLXUGHJBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378345
Record name 4-bromo-2,5-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214209-98-0
Record name 4-Bromo-2,5-difluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214209-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2,5-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 214209-98-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ammonium hydroxide (5 ml) was added to a solution of 2,5-difluoro-4-bromophenylsulfonyl chloride (4.3 g) in tetrahydrofuran (20 ml) at room temperature (CARE:exotherm) and stirred for 10 min. The reaction mixture was poured into water and extracted with ethyl acetate. The ethyl acetate was dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated and the residue triturated with 20% diethyl ether in isohexane to give the sub-title compound as a solid (4.3 g).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.